

# Spectroscopic Analysis of Dibenzyl Ether: A Technical Guide

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## Compound of Interest

Compound Name: *Dibenzyl ether*

Cat. No.: *B089814*

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This technical guide provides a comprehensive overview of the spectroscopic data for **dibenzyl ether**, a common organic compound with applications in various fields, including its use as a plasticizer and in fragrance formulations. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **dibenzyl ether** (C<sub>14</sub>H<sub>14</sub>O, Molar Mass: 198.26 g/mol ).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data<sup>[1]</sup>

Solvent: CDCl<sub>3</sub>, Frequency: 90 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.33	Multiplet	10H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
4.54	Singlet	4H	Methylene protons (-CH <sub>2</sub> -)

<sup>13</sup>C NMR (Carbon-13 NMR) Data[1]

Solvent: CDCl<sub>3</sub>, Frequency: 25.16 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
128.34	Aromatic CH
127.69	Aromatic CH
127.56	Aromatic C (quaternary)
72.07	Methylene carbon (-CH <sub>2</sub> )

## Infrared (IR) Spectroscopy

The IR spectrum of **dibenzyl ether** is characterized by the following significant absorption bands. The most prominent feature for ethers is the strong C-O stretching vibration.[2]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3080 - 3030	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
1600 - 1450	Medium to Weak	Aromatic C=C ring stretch
1300 - 1200	Strong	Asymmetric C-O-C stretch (characteristic for aryl ethers) <a href="#">[3]</a>
1120 - 1085	Strong	C-O stretch
740 - 690	Strong	C-H out-of-plane bend (monosubstituted benzene)

## Mass Spectrometry (MS)

The mass spectrum of **dibenzyl ether** obtained by electron ionization (EI) shows a characteristic fragmentation pattern.

Ionization Method: Electron Ionization (EI), 70 eV[\[4\]](#)

m/z	Relative Intensity (%)	Assignment
198	~10	Molecular ion [M] <sup>+</sup>
107	~15	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
91	100	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion) - Base Peak
77	~70	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)
65	~45	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>
51	~60	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-25 mg of **dibenzyl ether** for  $^1\text{H}$  NMR or 50-100 mg for  $^{13}\text{C}$  NMR. The sample is then dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ), in a clean, dry NMR tube. The tube should be capped to prevent solvent evaporation.
- **Instrumentation:** The NMR spectra are recorded on a spectrometer, for instance, a 90 MHz or 300 MHz instrument.
- **Data Acquisition:** The instrument is tuned to the appropriate frequency for the nucleus being observed ( $^1\text{H}$  or  $^{13}\text{C}$ ). The magnetic field is locked onto the deuterium signal of the solvent to ensure stability. Shimming is performed to optimize the homogeneity of the magnetic field, which improves spectral resolution.
- **Referencing:** The chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  NMR and  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$  NMR) or an internal standard such as tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **dibenzyl ether**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, the sample can be dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride,  $\text{CCl}_4$ ).
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the salt plates (or the solvent) is recorded first. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

- **Data Analysis:** The resulting spectrum, a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ), is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

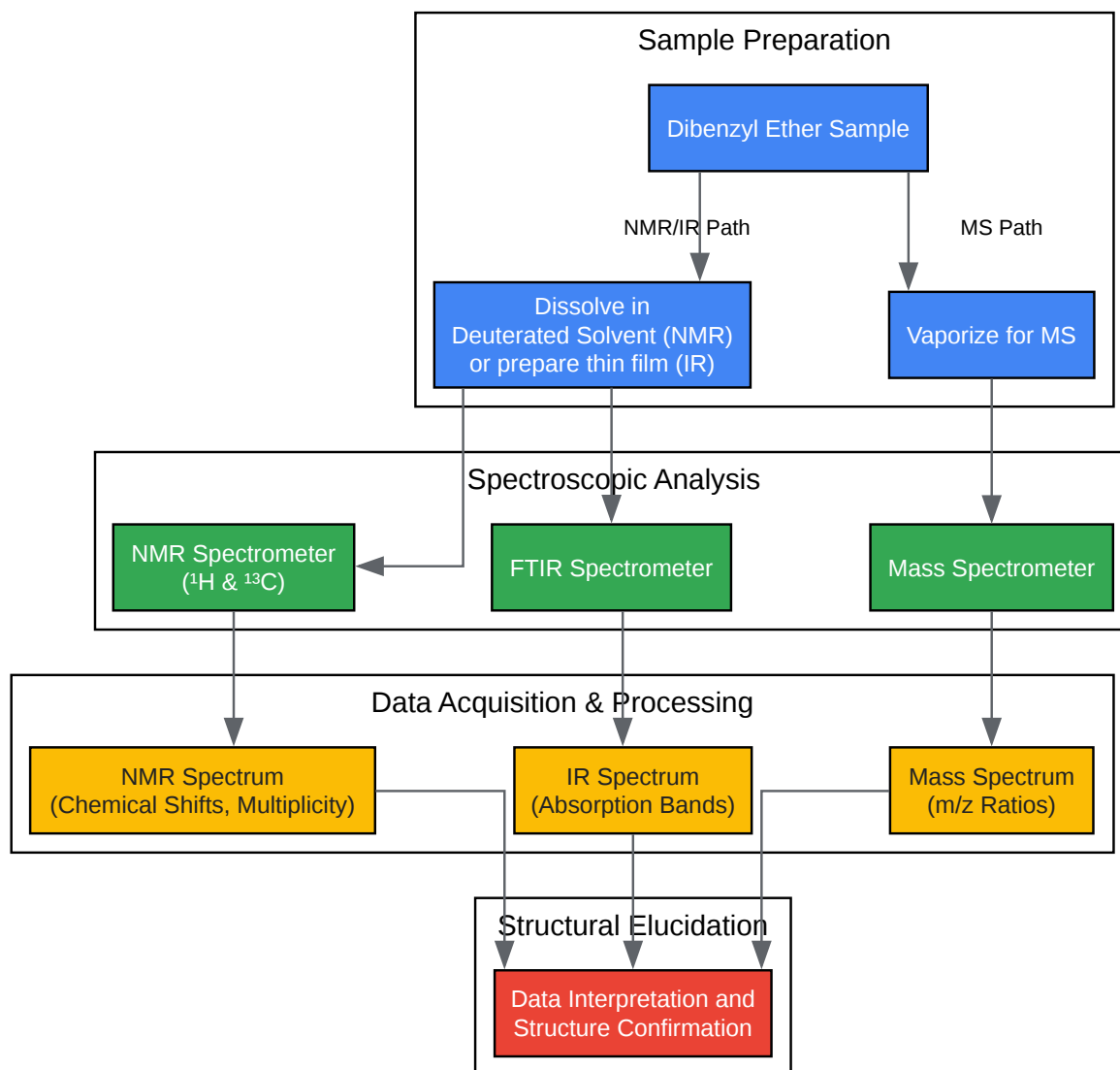
## Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the **dibenzyl ether** sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) column for separation from any impurities.
- **Ionization:** In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in electron ionization). This process removes an electron from the molecule, creating a positively charged molecular ion ( $[\text{M}]^+$ ) and causing it to fragment in a reproducible manner.
- **Mass Analysis:** The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$  value.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **dibenzyl ether**.

## Workflow for Spectroscopic Analysis of Dibenzyl Ether



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Caption: Workflow of Spectroscopic Analysis.

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